[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353978-44-5
VCID: VC13463094
InChI: InChI=1S/C15H19ClN2O3/c16-8-14(19)18-7-6-13(10-18)9-17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,20)
SMILES: C1CN(CC1CNC(=O)OCC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C15H19ClN2O3
Molecular Weight: 310.77 g/mol

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

CAS No.: 1353978-44-5

Cat. No.: VC13463094

Molecular Formula: C15H19ClN2O3

Molecular Weight: 310.77 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester - 1353978-44-5

Specification

CAS No. 1353978-44-5
Molecular Formula C15H19ClN2O3
Molecular Weight 310.77 g/mol
IUPAC Name benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C15H19ClN2O3/c16-8-14(19)18-7-6-13(10-18)9-17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,20)
Standard InChI Key CHKLUCBMTYJWMP-UHFFFAOYSA-N
SMILES C1CN(CC1CNC(=O)OCC2=CC=CC=C2)C(=O)CCl
Canonical SMILES C1CN(CC1CNC(=O)OCC2=CC=CC=C2)C(=O)CCl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a methylcarbamate group. The carbamate nitrogen is further functionalized with a benzyl ester, while the pyrrolidine’s 1-position bears a chloroacetyl group (ClCH2CO\text{ClCH}_2\text{CO}-). This arrangement creates three distinct reactive zones:

  • The chloroacetyl group serves as an electrophilic site for nucleophilic substitution or cross-coupling reactions.

  • The benzyl ester provides a protective group for carboxylic acids, which can be cleaved under hydrogenolysis or acidic conditions.

  • The pyrrolidine ring introduces conformational rigidity and potential hydrogen-bonding interactions via its secondary amine.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H19ClN2O3\text{C}_{15}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3
Molecular Weight310.77 g/mol
CAS Number1353978-44-5
IUPAC NameBenzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]carbamate
Solubility (Predicted)Moderate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityHydrolytically sensitive under acidic/basic conditions

Synthesis and Reaction Pathways

Stepwise Synthetic Strategy

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves three principal stages:

  • Pyrrolidine Functionalization: The pyrrolidine ring is substituted at the 3-position with an aminomethyl group via reductive amination or alkylation.

  • Chloroacetylation: The secondary amine at the 1-position undergoes acylation with chloroacetyl chloride in dichloromethane or tetrahydrofuran (THF), typically using a base like triethylamine to scavenge HCl .

  • Carbamate Formation: The primary amine on the methyl side chain is converted to a carbamate by reaction with benzyl chloroformate (Cbz-Cl\text{Cbz-Cl}) under inert conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Pyrrolidine alkylationEthyl bromoacetate, K2_2CO3_3, DMF65–75
ChloroacetylationChloroacetyl chloride, Et3_3N, DCM80–85
Cbz protectionBenzyl chloroformate, pyridine, THF70–78

Mechanistic Insights

The chloroacetylation step proceeds via a nucleophilic acyl substitution mechanism, where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride . This reaction is favored in polar aprotic solvents that stabilize the transition state without participating in side reactions. The benzyl ester group, introduced via carbamate formation, remains stable under neutral conditions but can be cleaved by catalytic hydrogenation or strong acids, enabling further functionalization .

Pharmacological Applications and Mechanisms

Protease Targeting

The benzyl ester moiety is a hallmark of protease substrates, suggesting potential interactions with serine or cysteine proteases. For instance, thrombin and factor Xa inhibitors often incorporate benzyl esters as transient protective groups that enhance membrane permeability.

Table 3: Hypothesized Biological Targets

Target ClassExample EnzymesProposed Interaction Mechanism
Cyclin-dependent kinasesCDK4, CDK6Competitive ATP binding inhibition
Serine proteasesThrombin, TrypsinCovalent modification via chloroacetyl group
GPCRsAdenosine A2A_{2A}Allosteric modulation via pyrrolidine

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the pyrrolidine scaffold—such as introducing methyl groups (as in VC13467581) or altering stereochemistry—could optimize target selectivity. For example, N-methylation of the carbamate nitrogen (yielding VC13467581) reduces polarity, potentially enhancing blood-brain barrier penetration.

Computational Modeling

Molecular docking studies using CDK4/6 crystal structures (PDB: 2EUF) could predict binding modes and guide rational design. Density functional theory (DFT) calculations may further elucidate the electronic effects of chloroacetyl substitution on reactivity .

In Vitro and In Vivo Profiling

Priority assays include:

  • Kinase inhibition screens against CDK4/6, MAPK, and PKC isoforms.

  • Cytotoxicity assays in cancer cell lines (e.g., MCF-7, HeLa).

  • Pharmacokinetic studies to assess metabolic stability and oral bioavailability.

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